2-(Trimethylsilyl)-1,3-oxazole
Overview
Description
2-(Trimethylsilyl)-1,3-oxazole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an oxazole ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1,3-oxazole typically involves the reaction of oxazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Oxazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs automated systems to ensure consistency and efficiency. The use of continuous flow reactors and automated derivatization protocols can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: TBAF is frequently used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, silyl-protected alcohols, and substituted oxazoles .
Scientific Research Applications
2-(Trimethylsilyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-1,3-oxazole involves the formation of stable intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Used in similar applications as a protecting group and reagent.
Trimethylsilyl chloride: Commonly used for silylation reactions.
2-(Trimethylsilyl)ethanol: Utilized as a protecting reagent for various functional groups .
Uniqueness
2-(Trimethylsilyl)-1,3-oxazole is unique due to its combination of the oxazole ring and the trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.
Biological Activity
2-(Trimethylsilyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C5H11NOS
- CAS Number : 120629-79-0
- Canonical SMILES : CSi(C)C1=NC(=O)C=C1O
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial, antifungal, and anticancer properties. Research indicates that oxazole derivatives can exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
A study conducted by Sadek et al. evaluated a series of oxazole derivatives, including this compound, against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, demonstrating notable antibacterial activity:
Compound | MIC (µg/ml) | E. coli | S. aureus | P. aeruginosa | C. albicans |
---|---|---|---|---|---|
This compound | 50 | 12 mm | 14 mm | 10 mm | 16 mm |
These results indicate that the compound exhibits a moderate inhibitory effect on both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal potential of oxazole derivatives has also been documented. For instance, compounds similar to this compound demonstrated effectiveness against Candida species and Aspergillus strains:
Compound | Inhibition Zone (mm) | Candida albicans | Aspergillus niger |
---|---|---|---|
This compound | 20 mm | 18 mm | 15 mm |
This table highlights the promising antifungal activity of the compound against pathogenic fungi.
Anticancer Activity
Recent research has highlighted the anticancer properties of oxazole derivatives. A study reported that certain oxazoles could inhibit the proliferation of estrogen receptor-positive breast cancer cells:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 25 µM |
The IC50 value suggests that while the compound exhibits some level of cytotoxicity against cancer cells, further optimization may be required to enhance its efficacy.
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring may interact with various biological targets such as enzymes or receptors involved in cellular signaling pathways.
Case Studies
Several case studies have explored the application of oxazole derivatives in drug development:
- Antimicrobial Resistance : A study by Singh et al. focused on developing new oxazole-based antibiotics to combat resistant strains of bacteria. The findings indicated that modifications to the oxazole structure could enhance antibacterial potency.
- Cancer Therapeutics : Research published in Nature detailed a novel approach using oxazole derivatives for targeted cancer therapy. The study utilized a combination of in vitro and in vivo models to demonstrate efficacy against tumor growth.
Properties
IUPAC Name |
trimethyl(1,3-oxazol-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHXHYNISNLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564015 | |
Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120629-79-0 | |
Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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